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Compound of Interest

Compound Name: 3,5-Difluoro-4-methoxyaniline

Cat. No.: B1304122 Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals on the

spectroscopic differentiation of 3,5-Difluoro-4-methoxyaniline and its key isomers. This guide

provides a comparative analysis of their spectroscopic data, supported by experimental

protocols and structural visualizations.

The fluorinated aniline scaffold is a cornerstone in medicinal chemistry and materials science,

with substitutions playing a critical role in modulating a molecule's physicochemical and

biological properties. 3,5-Difluoro-4-methoxyaniline and its isomers are valuable building

blocks in the synthesis of novel compounds. Distinguishing between these isomers is crucial for

quality control, reaction monitoring, and the unambiguous determination of molecular

structures. This guide presents a detailed spectroscopic comparison of 3,5-Difluoro-4-
methoxyaniline and its positional isomers, focusing on Nuclear Magnetic Resonance (NMR),

Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Isomer Structures
The isomers under comparison are positional isomers of difluoro-4-methoxyaniline. Their

distinct substitution patterns on the benzene ring give rise to unique spectroscopic fingerprints.
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Figure 1: Chemical structures of the compared isomers.

Spectroscopic Data Comparison
The following tables summarize the available spectroscopic data for 3,5-Difluoro-4-
methoxyaniline and its isomers. It is important to note that experimental data for all isomers is

not readily available in public databases. In such cases, predicted data from computational

models is provided and clearly indicated.

Table 1: ¹H NMR Spectral Data (Predicted)
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Compound
Aromatic Protons
(ppm)

-OCH₃ (ppm) -NH₂ (ppm)

3,5-Difluoro-4-

methoxyaniline
~6.4 (s, 2H) ~3.8 (s, 3H) ~3.7 (br s, 2H)

2,3-Difluoro-4-

methoxyaniline
~6.7-6.9 (m, 2H) ~3.9 (s, 3H) ~3.8 (br s, 2H)

2,5-Difluoro-4-

methoxyaniline
~6.5-7.0 (m, 2H) ~3.8 (s, 3H) ~3.7 (br s, 2H)

2,6-Difluoro-4-

methoxyaniline
~6.3 (d, 2H) ~3.7 (s, 3H) ~4.0 (br s, 2H)

Note: Predicted data is based on computational simulations and may vary from experimental

values.

Table 2: ¹³C NMR Spectral Data (Predicted)
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Compound C-F (ppm) C-O (ppm) C-N (ppm)
Aromatic C-
H (ppm)

-OCH₃
(ppm)

3,5-Difluoro-

4-

methoxyanilin

e

~150 (dd) ~135 ~130 ~100 (t) ~60

2,3-Difluoro-

4-

methoxyanilin

e

~145 (dd),

~148 (dd)
~140 ~125 ~115, ~118 ~61

2,5-Difluoro-

4-

methoxyanilin

e

~155 (dd),

~148 (dd)
~142 ~120 ~105, ~110 ~56

2,6-Difluoro-

4-

methoxyanilin

e

~152 (dd) ~138 ~128 ~98 (t) ~57

Note: Predicted data is based on computational simulations. The multiplicities (d: doublet, t:

triplet, dd: doublet of doublets) arise from C-F coupling.

Table 3: IR Spectral Data (Key Absorptions)

Compound
N-H Stretch
(cm⁻¹)

C-F Stretch
(cm⁻¹)

C-O Stretch
(cm⁻¹)

Aromatic C=C
Stretch (cm⁻¹)

3,5-Difluoro-4-

methoxyaniline
3300-3500 1100-1300 1200-1250 1500-1600

Isomers

(General)
3300-3500 1100-1350 1200-1260 1450-1620
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Note: The exact positions of IR bands can vary based on the specific isomer and the sample

preparation method.

Table 4: Mass Spectrometry Data

Compound Molecular Formula Molecular Weight
Key Fragmentation
Ions (m/z)

3,5-Difluoro-4-

methoxyaniline
C₇H₇F₂NO 159.13

159 [M]⁺, 144 [M-

CH₃]⁺, 116 [M-CH₃-

CO]⁺

Isomers (General) C₇H₇F₂NO 159.13

159 [M]⁺, 144 [M-

CH₃]⁺, further

fragmentation

depends on

substitution pattern

Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental data. Below

are standard protocols for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation Data Acquisition Data Processing

Dissolve 5-10 mg of the aniline isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

Place the NMR tube in the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to optimize homogeneity.

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse programs.

Fourier transform the raw data (FID).

Phase the spectrum.

Apply baseline correction.

Reference the chemical shifts to the solvent peak or an internal standard (e.g., TMS).

Integrate the signals in the ¹H NMR spectrum.

cluster_prep

cluster_acq

cluster_proc
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ATR Method KBr Pellet Method

Place a small amount of the solid sample directly on the ATR crystal.

Apply pressure to ensure good contact.

Grind a small amount of the sample with dry KBr powder.

Press the mixture into a thin, transparent pellet. Record the background spectrum (without sample).

Place the sample (ATR or KBr pellet) in the spectrometer and record the sample spectrum.

The instrument software automatically ratios the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.

cluster_atr cluster_kbr
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Prepare a dilute solution of the aniline isomer in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

The sample is vaporized and separated on a GC column based on boiling point and polarity.

Eluted compounds enter the mass spectrometer and are ionized (e.g., by Electron Ionization - EI).

The ions are separated by their mass-to-charge ratio (m/z) and detected.

The resulting mass spectrum provides information on the molecular weight and fragmentation pattern.
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To cite this document: BenchChem. [Spectroscopic Comparison of 3,5-Difluoro-4-
methoxyaniline and Its Positional Isomers]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1304122#spectroscopic-comparison-of-3-5-difluoro-
4-methoxyaniline-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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